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molecular formula C10H8ClN B8347859 beta-Methyl-p-chlorocinnamonitrile

beta-Methyl-p-chlorocinnamonitrile

Cat. No. B8347859
M. Wt: 177.63 g/mol
InChI Key: GIASFKRHARRGGN-UHFFFAOYSA-N
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Patent
US04012377

Procedure details

p-Chloroacetophenone (31 g.), cyanoacetic acid (25 g.), ammonium acetate (5 g.), glacial acetic acid (5 ml.), and benzene (60 ml.) were refluxed together with water separation for 90 hrs., after which time approximately 9 ml. of water had been collected. Removal of benzene and distillation of the residue gave a fraction, b.p. 115°-125°/1 mm., which was dissolved in chloroform (100 ml.) and washed with saturated sodium hydrogen carbonate solution (50 ml.) and water (50 ml.), and dried over sodium sulphate. The extract was evaporated to a viscous oil under reduced pressure and the residual oil was distilled under high vacuum to give β-methyl-p-chlorocinnamonitrile 17.5 g. (49%), b.p. 106°-113°/0.5 mm., λmax. (EtOH) 271 nm (ε 19350) (Found: C, 57.8; H, 4.7; Cl, 19.7; N, 8.1. C10H8ClN requires C, 67.6; H, 4.5; Cl, 20.0; N, 7.9%).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH3:9])=[CH:4][CH:3]=1.[C:11](CC(O)=O)#[N:12].[C:17]([O-])(=O)C.[NH4+].C(O)(=O)C>C(Cl)(Cl)Cl.O.C1C=CC=CC=1>[CH3:17][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)=[CH:9][C:11]#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C)=O
Name
Quantity
25 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of water had been collected
CUSTOM
Type
CUSTOM
Details
Removal of benzene and distillation of the residue
CUSTOM
Type
CUSTOM
Details
gave a fraction, b.p. 115°-125°/1 mm
WASH
Type
WASH
Details
washed with saturated sodium hydrogen carbonate solution (50 ml.) and water (50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The extract was evaporated to a viscous oil under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residual oil was distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(=CC#N)C1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.5 g
YIELD: CALCULATEDPERCENTYIELD 151.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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